molecular formula C21H28N4O3 B5662417 1-cyclopropyl-N-ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-6-oxo-3-piperidinecarboxamide

1-cyclopropyl-N-ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-6-oxo-3-piperidinecarboxamide

Cat. No. B5662417
M. Wt: 384.5 g/mol
InChI Key: LYJFNQDGTKVXAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzimidazole compounds involves intricate chemical reactions. For instance, the synthesis of J-113397, a non-peptide ORL-1 receptor antagonist, demonstrates a complex synthetic route involving Dieckmann cyclization and catalytic hydrogenation processes (De Risi et al., 2001). This method reflects the type of synthetic strategy that might be employed for the compound , highlighting the significance of constructing the piperidine framework and the benzimidazolone substituent.

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives and piperidine-based compounds is crucial for understanding their chemical behavior. The crystal structure study of a related compound, "7-Chloro-5-Cyclopropyl-9-Methyl-10-(2-Piperidin-1-yl-Ethyl)-5,10-Dihydro-4,5,6,10-Tetraaza-Dibenzo[a,d] Cyclohepten-11-One," reveals intermolecular hydrogen bonds and a chair conformation of the piperidine ring, which are essential features that could influence the reactivity and interaction of such compounds (Thimmegowda et al., 2009).

Chemical Reactions and Properties

Benzimidazole compounds exhibit a variety of chemical reactions, including cyclodesulfurization and alkylation, which are pivotal for the synthesis of derivatives with potential biological activities. For instance, the reactivity of Ethyl 1-Methyl-2-benzimidazolecarboxylate 3-Oxide and related compounds demonstrates significant transformations, including hydrolysis and reaction with piperidine, leading to diverse structural derivatives (Takahashi & Kanō, 1968).

Physical Properties Analysis

The physical properties of benzimidazole and piperidine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. While specific data on the compound of interest might not be directly available, studies on similar compounds provide insights into how structural variations affect these properties, contributing to our understanding of their behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are crucial for the application of benzimidazole and piperidine derivatives in various fields. The synthesis and evaluation of benzimidazole N-oxides and their reactions offer a glimpse into the chemical versatility of these compounds, showcasing their potential as bioactive molecules with specific functionalities (Takahashi & Kanō, 1968).

properties

IUPAC Name

1-cyclopropyl-N-ethyl-N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-3-24(21(27)14-4-9-20(26)25(13-14)15-5-6-15)11-10-19-22-17-8-7-16(28-2)12-18(17)23-19/h7-8,12,14-15H,3-6,9-11,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJFNQDGTKVXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC1=NC2=C(N1)C=C(C=C2)OC)C(=O)C3CCC(=O)N(C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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